![molecular formula C18H21NO4S B2694035 Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate CAS No. 2034540-73-1](/img/structure/B2694035.png)
Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate” is a chemical compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
- Synthesis and Characterization: Researchers have explored the synthesis of this compound using catalytic processes. Its chemical properties and structural characterization contribute to the development of novel pharmaceuticals.
- Biological Effects : Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate falls within the class of biologically active compounds. Medicinal chemists investigate its potential as an advanced drug candidate .
- Organic Field-Effect Transistors (OFETs) : Thiophene derivatives, including this compound, are essential for organic semiconductors. They enable the fabrication of OFETs, which find applications in electronic devices .
- Organic Light-Emitting Diodes (OLEDs) : The thiophene ring system contributes to the development of OLEDs, enhancing their performance and efficiency .
- Anticancer Activity : Molecules containing the thiophene ring system exhibit anticancer properties .
- Anti-Inflammatory and Analgesic Effects : Some derivatives of this compound have demonstrated anti-inflammatory and analgesic activities .
- Antimicrobial Properties : Thiophene-based molecules may possess antimicrobial effects .
- Antihypertensive and Anti-Atherosclerotic Properties : Certain thiophene-containing compounds exhibit potential in managing hypertension and atherosclerosis .
- Corrosion Inhibitors : Thiophene derivatives, including Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate, find use as corrosion inhibitors in industrial applications .
- Chemical Shift Calculations : The GIAO technique has been employed to calculate chemical shifts in the DFT 1H and 13C NMR spectra of related compounds .
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Pharmacological Properties
Industrial Chemistry and Material Science
Computational Chemistry and Spectroscopy
Other Biological Activities
Future Directions
Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
methyl 4-[(5-hydroxy-3-thiophen-3-ylpentyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-23-18(22)15-4-2-14(3-5-15)17(21)19-9-6-13(7-10-20)16-8-11-24-12-16/h2-5,8,11-13,20H,6-7,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVPHJMEXBOXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-hydroxy-3-(thiophen-3-yl)pentyl)carbamoyl)benzoate |
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